molecular formula C15H15NO4S B3156478 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid CAS No. 830349-15-0

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid

Cat. No.: B3156478
CAS No.: 830349-15-0
M. Wt: 305.4 g/mol
InChI Key: YBSDWKVTCAMMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid is an organic compound with the molecular formula C15H15NO4S. This compound is known for its applications in various scientific research fields, particularly in the study of cellular processes and cancer research. It is a cell-permeable compound that targets β-catenin, a key protein in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, also known as MSAB, is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is a key component of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival .

Mode of Action

MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (amino acids 301-670) of the Armadillo repeat region (amino acids 136–686) . This interaction induces the ubiquitination and proteasomal degradation of β-catenin . Ubiquitination is a process that marks proteins for degradation, and proteasomes are protein complexes that degrade unneeded or damaged proteins.

Biochemical Pathways

The primary biochemical pathway affected by MSAB is the Wnt signaling pathway . By inducing the degradation of β-catenin, MSAB disrupts the Wnt signaling pathway, which can lead to the inhibition of Wnt-dependent cell proliferation .

Pharmacokinetics

It is known that msab is soluble in dmso at a concentration of 25 mg/ml , suggesting that it may have good bioavailability. The compound is typically stored at 2-8°C .

Result of Action

The primary result of MSAB’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . This is achieved through the degradation of β-catenin, which disrupts the Wnt signaling pathway and inhibits cell proliferation .

Action Environment

The efficacy and stability of MSAB can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . .

Biochemical Analysis

Biochemical Properties

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with β-catenin, a key protein in the Wnt signaling pathway. By binding to the C-terminal region of β-catenin, this compound induces ubiquitination and subsequent proteasomal degradation of β-catenin . This interaction highlights its potential as a modulator of protein stability and signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly the Wnt/β-catenin pathway. This compound has been shown to inhibit the proliferation of cancer cells that depend on Wnt signaling, while having minimal effects on Wnt-independent cells . Additionally, it affects gene expression and cellular metabolism by altering the stability and activity of β-catenin, thereby impacting downstream targets involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with β-catenin. This binding occurs within the Armadillo repeat region of β-catenin, leading to its ubiquitination and degradation . The compound’s ability to selectively target β-catenin and disrupt its function underscores its potential as a therapeutic agent in diseases where Wnt signaling is dysregulated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of β-catenin activity and prolonged suppression of Wnt-dependent cellular functions . These temporal effects are crucial for understanding its potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth in Wnt-dependent cancer models without significant toxicity . At higher doses, adverse effects such as toxicity and off-target interactions may occur. Determining the optimal dosage is essential for maximizing therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily through oxidative pathways, leading to the formation of metabolites that can be further conjugated and excreted

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, affecting its overall bioavailability and therapeutic potential . Understanding these transport mechanisms is critical for optimizing its delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with β-catenin and other target proteins. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments . These localization dynamics are essential for its function and effectiveness in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzoic acid and 4-methylbenzenesulfonyl chloride.

    Reaction: The 2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-([(4-methylphenyl)sulfonyl]amino)benzoate
  • 3-([(4-Methylphenyl)sulfonyl]amino)benzoic acid methyl ester
  • WI-21

Uniqueness

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid is unique due to its specific targeting of β-catenin and its ability to induce its degradation. This specificity makes it a valuable tool in cancer research and drug development, distinguishing it from other compounds that may not have the same level of selectivity or efficacy .

Properties

IUPAC Name

2-methyl-3-[(4-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-6-8-12(9-7-10)21(19,20)16-14-5-3-4-13(11(14)2)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSDWKVTCAMMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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